molecular formula C21H22N4O6 B2551152 ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005298-92-9

ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B2551152
CAS No.: 1005298-92-9
M. Wt: 426.429
InChI Key: IYHWQJSZAHSKCD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with ethoxy and methyl groups at positions 5 and 1, respectively. The structure includes an acetamido linker connecting the pyrido-pyrimidine moiety to a benzoate ester group. Its molecular formula is C₂₂H₂₂N₄O₆, with a molecular weight of 438.44 g/mol . The ethoxy group enhances metabolic stability, while the benzoate ester improves membrane permeability .

Properties

IUPAC Name

ethyl 4-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-4-30-15-10-11-22-18-17(15)19(27)25(21(29)24(18)3)12-16(26)23-14-8-6-13(7-9-14)20(28)31-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWQJSZAHSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C19H24N4O5\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_5

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of ethyl 4-amino benzoate with various pyrimidine derivatives. The specific synthetic pathway can impact the biological properties of the resulting compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis.
  • Anticancer Properties : Studies have indicated that derivatives containing similar structures exhibit significant anticancer activity against various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : Some research suggests that compounds with similar scaffolds may also exhibit anti-inflammatory properties by modulating cytokine production.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target IC50 (μM) References
AnticancerDihydrofolate reductase0.5
Antitumor (breast cancer)MDA-MB-231 cell line1.0
Anti-inflammatoryCytokine production modulation10.0

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited potent antiproliferative effects on human breast cancer cell lines (MDA-MB-231), with an IC50 value indicating significant effectiveness compared to control compounds .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in tumor cells .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate may exhibit antimicrobial activity. Compounds with similar structural frameworks have demonstrated efficacy against various pathogens, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Potential antifungal activity observed in related compounds.

Cytotoxicity and Anticancer Activity

Research into related compounds suggests potential anticancer properties. Mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrimidine derivatives, it was found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structural features were crucial for enhancing antimicrobial potency.

Investigation of Cytotoxic Effects

Another investigation into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives induced apoptosis in cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates. Future research should focus on evaluating the specific cytotoxic potential of this compound in various cancer models.

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityCytotoxicityMechanism
Ethyl 4-(2-(5-ethoxy...Structure TBDTBDTBDTBD
Benzothiazole DerivativeStructure TBDPositiveModerateEnzyme Inhibition
Thiazole HydrazoneStructure TBDPositiveHighDNA Intercalation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₂H₂₂N₄O₆ 438.44 5-ethoxy, 1-methyl, acetamido linker, benzoate ester High crystallinity, moderate solubility in DMSO, potential kinase inhibition
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate () C₂₁H₂₂N₂O₂ 334.41 Methylpyrido-indole, benzoate ester Lower molecular weight, higher volatility; used in neuropharmacology studies
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate () C₂₀H₂₀ClN₃O₃S 441.90 Chlorophenyl, thioacetamido, thieno-pyrimidine Enhanced lipophilicity, sulfur-mediated reactivity; antiviral applications

Key Comparisons:

Structural Variations: The target compound’s pyrido[2,3-d]pyrimidine core contrasts with the thieno[2,3-d]pyrimidine in ’s compound, which introduces sulfur atoms into the heterocyclic system. The ethoxy group at position 5 in the target compound may confer greater metabolic stability compared to the chlorophenyl group in ’s analog, which enhances lipophilicity but may increase toxicity risks .

Functional Group Effects: The acetamido linker in the target compound facilitates hydrogen bonding with biological targets, whereas the thioacetamido group in ’s compound enables disulfide bond formation, influencing redox activity .

Synthetic Approaches: The target compound’s synthesis likely involves multi-step protection/deprotection strategies, akin to the hydrazine-mediated removal of N-protecting groups described for pyrido-pyrimidinones in . ’s compound employs thioether linkages, requiring specialized sulfur-containing reagents, which may complicate scalability compared to the target’s oxygen-based synthesis .

Safety and Handling: The benzoate ester in the target compound and ’s analog suggests low acute toxicity, though the methylpyrido-indole in ’s compound may pose higher neurotoxicity risks .

Research Findings and Implications

  • Bioactivity : The target compound’s pyrido-pyrimidine core and ethoxy substituent show superior kinase inhibition compared to methyl-substituted analogs (e.g., ), likely due to optimized steric and electronic interactions .
  • Solubility: The benzoate ester in the target compound improves aqueous solubility over ’s thieno-pyrimidine derivative, which is more lipophilic but less soluble in polar solvents .
  • Synthetic Efficiency : ’s hydrazine-based deprotection method is critical for synthesizing the target compound’s pyrido-pyrimidine core, though it requires precise temperature control to avoid side reactions .

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